

# Application Note and Protocols for Quantitative Analysis of $\beta$ -Lactamase Activity with Nitrocefin

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## Compound of Interest

Compound Name: Nitrocefin

Cat. No.: B1678963

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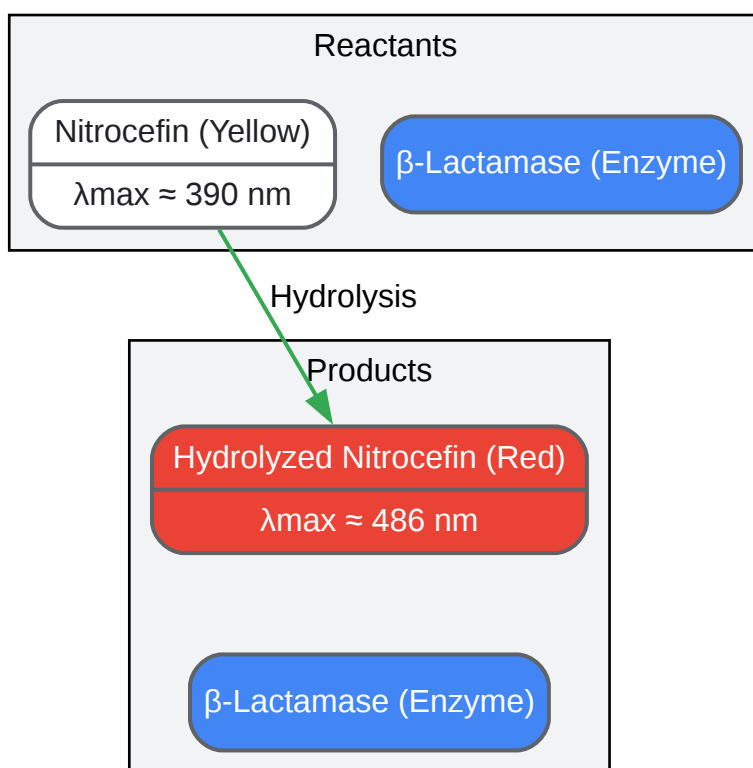
For Researchers, Scientists, and Drug Development Professionals

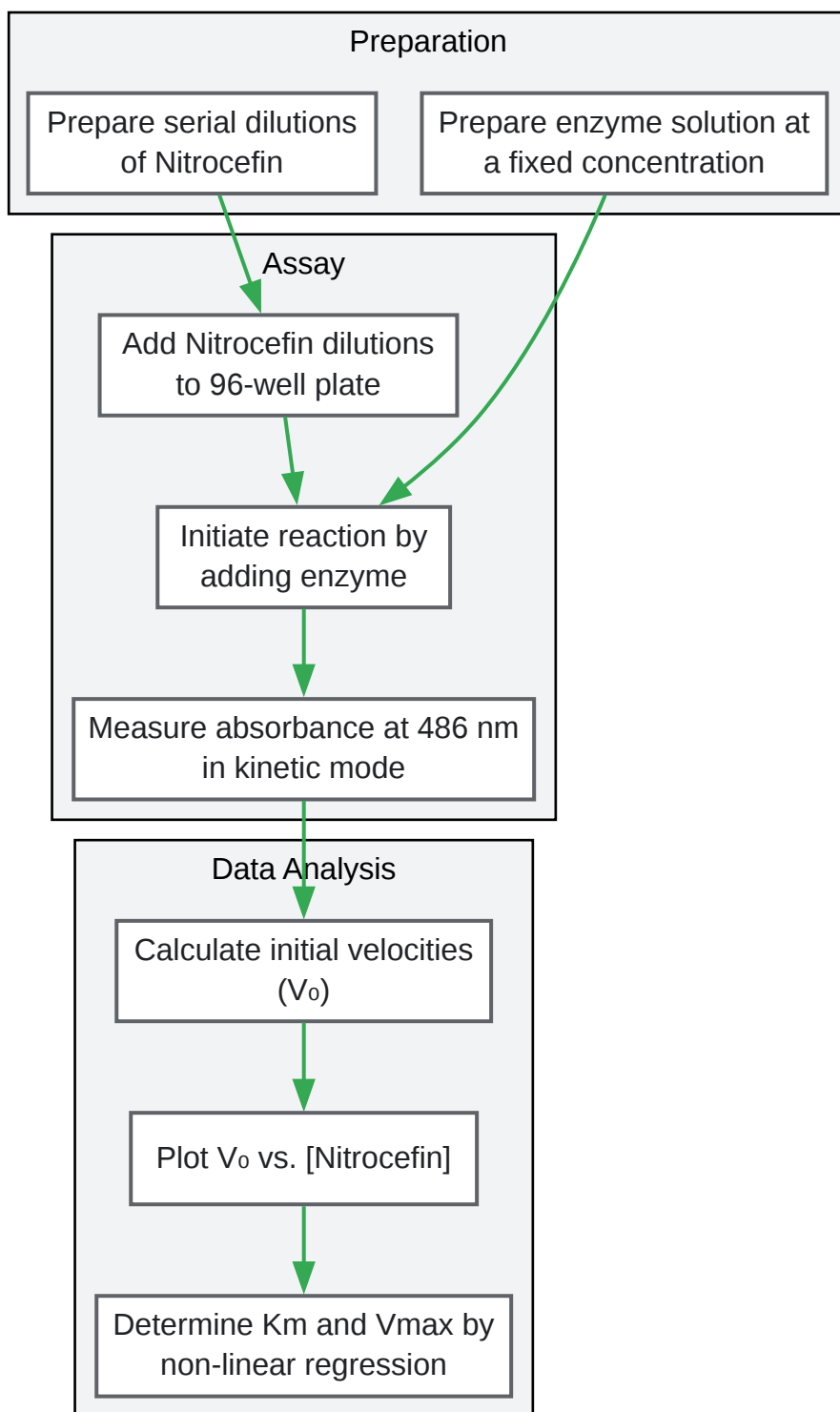
## Introduction

$\beta$ -lactamases are a diverse family of enzymes produced by bacteria that confer resistance to  $\beta$ -lactam antibiotics such as penicillins and cephalosporins.[1][2] These enzymes inactivate the antibiotics by hydrolyzing the amide bond in the characteristic four-membered  $\beta$ -lactam ring.[2] The rapid identification and characterization of  $\beta$ -lactamase activity are crucial for understanding antibiotic resistance mechanisms, discovering new antibiotic drugs, and developing effective  $\beta$ -lactamase inhibitors.[3][4] **Nitrocefin**, a chromogenic cephalosporin, is a widely used substrate for the quantitative analysis of  $\beta$ -lactamase activity due to its distinct color change upon hydrolysis. This application note provides detailed protocols for the quantitative analysis of  $\beta$ -lactamase activity using **Nitrocefin**, including the determination of enzyme kinetics and inhibitor screening.

## Principle of the Assay

The **Nitrocefin** assay is a simple and sensitive colorimetric method for detecting  $\beta$ -lactamase activity. **Nitrocefin** contains a  $\beta$ -lactam ring that is susceptible to hydrolysis by  $\beta$ -lactamases. In its intact form, **Nitrocefin** is a yellow compound with a maximum absorbance at approximately 390 nm. Upon enzymatic cleavage of the  $\beta$ -lactam ring by a  $\beta$ -lactamase, the molecular structure is altered, resulting in a red-colored product with a maximum absorbance at approximately 486-490 nm. The rate of the color change is directly proportional to the  $\beta$ -lactamase activity, allowing for quantitative measurement of the enzyme's catalytic efficiency.





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